molecular formula C18H23N3O8 B14497361 But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine CAS No. 63286-12-4

But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine

Katalognummer: B14497361
CAS-Nummer: 63286-12-4
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: SZUVWOUFDWENNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine is a compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These compounds contain exactly two carboxylic acid groups.

Vorbereitungsmethoden

The synthesis of But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine involves several steps. One common method includes the reaction of but-2-enedioic acid with 3-methyl-1-pyridin-2-ylpiperazine under specific conditions. The reaction typically requires anhydrous solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

But-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the 3-methyl-1-pyridin-2-ylpiperazine moiety, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

63286-12-4

Molekularformel

C18H23N3O8

Molekulargewicht

409.4 g/mol

IUPAC-Name

but-2-enedioic acid;3-methyl-1-pyridin-2-ylpiperazine

InChI

InChI=1S/C10H15N3.2C4H4O4/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10;2*5-3(6)1-2-4(7)8/h2-5,9,11H,6-8H2,1H3;2*1-2H,(H,5,6)(H,7,8)

InChI-Schlüssel

SZUVWOUFDWENNK-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCN1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.